

Ergonine: A Certified Reference Material for Analytical and Research Applications

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Introduction

Ergonine is a peptide ergot alkaloid and a member of the ergoline family of compounds. As a certified reference material, it serves as an essential standard for qualitative and quantitative analysis in various scientific disciplines, including analytical chemistry, pharmacology, and drug development. This document provides detailed application notes and protocols for the use of **ergonine** as an analytical standard, focusing on its physicochemical properties, and established analytical methodologies such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties of Ergonine

A comprehensive understanding of the physicochemical properties of **ergonine** is fundamental for its application as an analytical standard. These properties influence its behavior in different analytical systems and are crucial for method development and validation.



Property	Value	Source
Molecular Formula	C30H37N5O5	INVALID-LINK
Molecular Weight	547.6 g/mol	INVALID-LINK
Appearance	Crystalline solid	General knowledge
Solubility	Soluble in methanol, acetonitrile, and other organic solvents.	General knowledge
Storage Conditions	Store at -20°C, protected from light and moisture.	[1][2][3][4]

Stability and Handling: Ergot alkaloids, including **ergonine**, are susceptible to degradation under adverse conditions such as exposure to light, heat, and high humidity. To ensure the integrity of the standard, it is imperative to store it at -20°C in a tightly sealed container, protected from light. For the preparation of stock and working solutions, it is recommended to use high-purity solvents and minimize exposure to ambient conditions. Studies on related ergot alkaloids have shown significant degradation and epimerization when stored at room temperature or even at 4°C over extended periods.[1][4]

Quantitative Analysis by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of **ergonine** in various matrices. The following protocol outlines a general procedure for the analysis of **ergonine**.

Experimental Protocol: HPLC-MS/MS

- 1. Standard Preparation:
- Prepare a stock solution of ergonine (e.g., 1 mg/mL) in a suitable solvent such as methanol
 or acetonitrile.
- Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).



- An internal standard (e.g., a stable isotope-labeled analog of ergonine or a structurally similar ergot alkaloid not present in the sample) should be added to all standards and samples to correct for matrix effects and variations in instrument response.
- 2. Sample Preparation (for biological matrices):
- Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to precipitate proteins. The supernatant can be directly injected or further purified.
- Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed. A C18 or mixed-mode cation exchange sorbent can be used for cleanup and concentration of ergonine.
- 3. HPLC Conditions:
- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) is commonly used for the separation of ergot alkaloids.
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a reequilibration step. The exact gradient profile should be optimized for the specific column and instrument.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL
- 4. Mass Spectrometry Conditions:



- Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for ergot alkaloids.
- Multiple Reaction Monitoring (MRM): The quantification of ergonine is performed using MRM by monitoring specific precursor-to-product ion transitions. A common fragmentation pattern for peptide ergot alkaloids involves the formation of product ions from the lysergic acid moiety.[5][6][7]

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Collision Energy (eV)
Ergonine	548.3	223.1	208.1	To be optimized
Internal Standard	To be determined based on the selected standard	To be determined	To be determined	To be optimized

Note: The specific MRM transitions and collision energies should be optimized for the instrument being used to achieve maximum sensitivity and specificity. The product ion at m/z 223 corresponds to the lysergic acid amide fragment, a common fragment for many ergot alkaloids.[5][6][7]

Data Presentation

The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a table for clear comparison.



Sample ID	Ergonine Concentration (ng/mL)	Internal Standard Response	Recovery (%)
Standard 1	1.0	1.2 x 10 ⁶	N/A
Standard 2	10.0	1.1 x 10 ⁶	N/A
Standard 3	100.0	1.2 x 10 ⁶	N/A
Standard 4	1000.0	1.1 x 10 ⁶	N/A
Sample 1	25.4	1.2 x 10 ⁶	98.5
Sample 2	78.9	1.1 x 10 ⁶	101.2

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of **ergonine**. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Experimental Protocol: NMR

- 1. Sample Preparation:
- Dissolve an accurately weighed amount of **ergonine** (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
- 2. NMR Data Acquisition:
- Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Standard 1D experiments (¹H and ¹³C{¹H}) should be performed.
- For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.



Data Presentation

The chemical shift data from the NMR analysis should be presented in a structured table.

¹H-NMR and ¹³C-NMR Spectral Data for **Ergonine** (Predicted)

Position	¹H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Ergoline Ring		
2	-	-
3	-	-
Peptide Moiety		
1'	-	-
2'	-	-

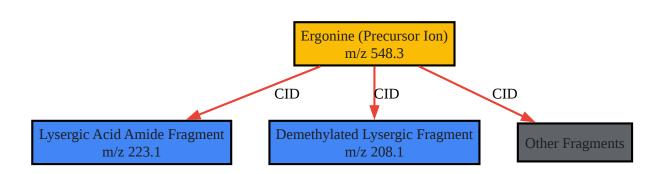
Note: As of the last update, specific, experimentally determined and assigned ¹H-NMR and ¹³C-NMR data for **ergonine** were not readily available in the public domain. The table above serves as a template for recording such data once obtained. The complexity of the ergot alkaloid structure necessitates advanced NMR techniques for unambiguous assignment.

Visualizations

Experimental Workflow for HPLC-MS/MS Analysis







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